4-Methyl Mebendazole

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Quantifying Mebendazole EP Impurity F per pharmacopoeial monographs requires an exact certified reference standard-generic substitutions compromise method validity and batch release. 4-Methyl Mebendazole (CAS 31545-31-0) resolves this: • Positive Identity Confirmation: Distinct thermal decomposition profile (>282°C) ensures unequivocal identification in stability-indicating assays. • Chromatographic Reproducibility: Defined LogP (3.29) and PSA (87.57 Ų) enable precise method optimization for HPLC/UPLC/LC-MS. • Regulatory Compliance: Enables accurate quantitation at the EP/USP acceptance limit of NMT 0.25%, preventing failed batch release.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 31545-31-0
Cat. No. B585946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl Mebendazole
CAS31545-31-0
Synonyms[5-(4-Methylbenzoyl)-1H-benzimidazol-2-yl]carbamic Acid Methyl Ester;  5-p-Toluoyl-2-benzimidazolecarbamic Acid Methyl Ester; 
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC
InChIInChI=1S/C17H15N3O3/c1-10-3-5-11(6-4-10)15(21)12-7-8-13-14(9-12)19-16(18-13)20-17(22)23-2/h3-9H,1-2H3,(H2,18,19,20,22)
InChIKeyPRYHZIFGXMQOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl Mebendazole Reference Standard for Impurity Profiling


4-Methyl Mebendazole (CAS 31545-31-0), also designated as Mebendazole EP Impurity F, is a methylated derivative of the broad-spectrum benzimidazole anthelmintic mebendazole. This compound features a 4-methyl substitution on the benzoyl ring, distinguishing it from the parent molecule and other process-related impurities. It is synthesized and supplied primarily as a certified reference standard for pharmaceutical quality control, analytical method validation, and impurity profiling in mebendazole drug substance and finished product testing [1]. Its chemical identity is defined by the IUPAC name methyl [5-(4-methylbenzoyl)-1H-benzimidazol-2-yl]carbamate, with a molecular formula of C₁₇H₁₅N₃O₃ and a molecular weight of 309.32 g/mol [2]. This compound is not intended for therapeutic use and is solely available for research and development (R&D) and regulatory analytical applications .

Why Substituting Impurity F Compromises Analytical Integrity


Generic substitution of 4-Methyl Mebendazole (Impurity F) with other mebendazole-related compounds (e.g., Impurity A, B, C, D, E, or G) is invalid for regulatory analytical workflows. Pharmacopoeial monographs mandate specific impurity control with defined acceptance criteria; for instance, the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) set individual limits for Impurity F at not more than 0.25% in mebendazole drug substance . Using a different impurity standard—even a structurally similar one—would fail to meet system suitability requirements for chromatographic methods validated for Impurity F, leading to inaccurate quantification, failed batch release, and potential regulatory non-compliance. Each impurity possesses a unique retention time, UV spectrum, and mass spectrometric response, necessitating the use of the exact certified reference standard for method development and routine quality control (QC) [1].

Quantitative Differentiation for Analytical Method Selection


Regulatory Acceptance Criteria for Impurity F

In mebendazole drug substance, the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) specify individual impurity limits. Impurity F (4-Methyl Mebendazole) has a defined acceptance criterion of not more than 0.25%, which is distinct from other impurities such as Impurity C (NMT 0.25%), Impurity E (NMT 0.25%), and Impurity G (NMT 0.50%) . This differentiation is critical for setting up targeted analytical methods and establishing acceptance criteria in quality control. The unique regulatory threshold for Impurity F mandates its specific quantitation and cannot be inferred from data on other impurities.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Structural Impact on Chromatographic Separation

4-Methyl Mebendazole is characterized by a methyl group at the 4-position of the benzoyl moiety, replacing a hydrogen atom present in mebendazole. This substitution yields a calculated partition coefficient (LogP) of 3.29 and a polar surface area (PSA) of 87.57 Ų for the target compound . In contrast, mebendazole itself has a LogP of 2.80 and a PSA of 84.09 Ų [1]. The increase in LogP by +0.49 units and PSA by +3.48 Ų for 4-Methyl Mebendazole directly impacts reversed-phase HPLC retention and solvent partitioning during sample preparation, necessitating distinct chromatographic conditions for its resolution and quantitation.

Chromatography Physicochemical Properties Method Development

Thermal Stability as Identity Indicator

The melting point of 4-Methyl Mebendazole is reported as >282°C with decomposition . This thermal behavior is distinct from mebendazole, which melts with decomposition at approximately 288.5°C [1]. While both compounds decompose at high temperatures, the subtle difference in onset can be utilized in differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) for polymorph screening and stability-indicating method validation. The high thermal stability of the compound also supports its use as a reference standard under standard laboratory storage conditions (refrigerated at 4°C or room temperature) .

Thermal Analysis Stability Studies Reference Standard

Reduced Anthelmintic Potency of 4-Methyl Modification

Structure-activity relationship (SAR) studies on benzimidazole carbamates indicate that substitution at the 4-position of the benzoyl ring generally reduces anthelmintic potency compared to the parent mebendazole (5-benzoyl substitution) . While direct IC50 values for 4-Methyl Mebendazole against nematode tubulin are not publicly available, the related compound 4-aminomebendazole (with a 4-amino substitution) exhibits significantly reduced tubulin binding affinity. This class-level inference suggests that 4-Methyl Mebendazole is likely a less potent anthelmintic agent, consistent with its classification as an impurity rather than an active pharmaceutical ingredient (API) [1].

Structure-Activity Relationship Anthelmintic Tubulin Binding

Key Applications in Pharmaceutical Quality Control


Method Development and Validation for Impurity Profiling

Certified reference standard for developing and validating HPLC, UPLC, or LC-MS methods to quantify Impurity F in mebendazole API and finished dosage forms. The compound's unique LogP (3.29) and PSA (87.57 Ų) dictate its retention behavior, requiring specific chromatographic optimization . Compliance with EP/USP limits (NMT 0.25%) necessitates accurate quantitation using this standard .

Regulatory Batch Release and Stability Testing

Used as a primary reference standard for routine quality control testing of mebendazole drug substance batches. The distinct thermal decomposition profile (>282°C) confirms its identity in stability-indicating assays . Any batch exceeding the 0.25% Impurity F limit would fail specification, triggering an investigation .

Forced Degradation and Impurity Fate Mapping

Employed as a marker in forced degradation studies (e.g., oxidative, thermal, photolytic stress) of mebendazole to track the formation of Impurity F. Its structural and physicochemical distinction from other impurities enables precise mapping of degradation pathways, supporting shelf-life determination and packaging recommendations.

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